Piminodine Dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
113862-30-9 |
|---|---|
Molecular Formula |
C23H32Cl2N2O2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;;/h3-8,10-13,24H,2,9,14-19H2,1H3;2*1H |
InChI Key |
NNUYKVKCPSVJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Historical Context of Piminodine Dihydrochloride Research
Genesis of Pharmacological Inquiry into Piminodine Dihydrochloride (B599025) (1960s-1970s)
The initial pharmacological inquiry into Piminodine Dihydrochloride during the 1960s and 1970s was primarily driven by the search for potent analgesic agents with potentially improved therapeutic profiles compared to existing opioids. As a member of the phenylpiperidine class, piminodine was a subject of comparative studies to delineate its effects in relation to established drugs like morphine and its direct chemical precursor, pethidine (also known as meperidine).
Early research focused on quantifying its analgesic efficacy, duration of action, and its profile of effects. A pivotal 1961 study, for instance, provided a detailed comparison of the pharmacology of piminodine with morphine and meperidine, establishing its potent analgesic properties. These initial investigations were crucial in characterizing the compound and identifying its potential clinical applications.
One of the specific areas of interest for piminodine research was in obstetric analgesia. The medical community was actively seeking effective pain relief options for childbirth, and piminodine was evaluated for its utility in this context. Its use in medicine was brief, occurring primarily during the 1960s and 70s, but it was notably employed for pain relief during labor and in dental procedures.
Evolution of Research Focus and Subsequent Shifts in Scientific Inquiry
The initial enthusiasm for this compound and its clinical application was followed by a palpable shift in scientific inquiry, leading to a decline in its use and research focus. A significant factor contributing to this evolution was the growing understanding of its potential for addiction. Early pharmacological studies had already indicated a high addiction liability associated with the compound. As the broader societal and medical understanding of opioid dependence grew, compounds with a high potential for abuse came under greater scrutiny.
The search for safer analgesic alternatives became a dominant theme in pharmaceutical research. The development of opioids with different receptor binding profiles and potentially lower abuse potential began to take precedence. While specific toxic metabolites of piminodine are not as extensively documented in readily available literature as norpethidine (a toxic metabolite of pethidine), the inherent risks associated with potent opioids and the drive for improved safety profiles likely contributed to the wane in interest surrounding piminodine.
Consequently, by the end of the 1970s, this compound had largely fallen out of clinical use. The research focus in opioid pharmacology had moved towards developing analgesics with a better balance of efficacy and safety, including those with mixed agonist-antagonist properties or different mechanisms of action.
Influence of this compound Research on Broader Opioid Pharmacology Studies
While this compound itself is no longer a clinically prominent opioid, the research conducted on it contributed to the broader understanding of opioid pharmacology, particularly within the phenylpiperidine class of analgesics. The study of piminodine and its analogues helped to elucidate the structure-activity relationships (SAR) within this chemical family.
Understanding how modifications to the pethidine structure, such as those seen in piminodine, influenced potency, duration of action, and side effect profiles provided valuable insights for medicinal chemists. This knowledge, in turn, informed the rational design of subsequent synthetic opioids. The quest for a potent analgesic with a more favorable safety profile is a central theme in the history of opioid development, and the experiences with early synthetic opioids like piminodine were instructive in this ongoing effort.
The research into piminodine, with its potent analgesic effects but also significant addiction liability, underscored the critical challenge in separating the desired therapeutic effects of opioids from their undesirable and harmful properties. This challenge remains a primary focus of opioid research to this day, with scientists continuing to explore novel approaches to pain management that can minimize the risks of addiction and other adverse effects.
Chemical Classification and Structural Relationships of Piminodine Dihydrochloride
Phenylpiperidine Core Structure and its Significance in Opioid Chemistry
The phenylpiperidine scaffold is a chemical structure characterized by a phenyl group attached to a piperidine (B6355638) ring. wikipedia.org This core structure is of considerable importance in medicinal chemistry, particularly in the development of synthetic opioids. painphysicianjournal.comresearchgate.net A significant number of clinically used opioids are derivatives of 4-phenylpiperidine (B165713), which exhibit a range of pharmacological effects on the central nervous system, including potent morphine-like activity. wikipedia.orgresearchgate.net
The significance of the phenylpiperidine structure lies in its ability to mimic the essential pharmacophoric elements of morphine, the prototypical opioid analgesic. Specifically, it presents a tertiary amine and an aromatic ring in a spatial arrangement that allows for effective binding to and activation of opioid receptors, primarily the mu-opioid receptor. painphysicianjournal.comresearchgate.net The discovery of pethidine (meperidine), the first fully synthetic opioid, highlighted the potential of the phenylpiperidine framework as a basis for developing new analgesics. wikipedia.orgwikipedia.org Subsequent research led to the synthesis of a large family of potent analgesics based on this structure, including fentanyl and its analogues. painphysicianjournal.comwikipedia.org The versatility of the phenylpiperidine core allows for extensive chemical modification at various positions of the piperidine ring and the phenyl group, enabling the fine-tuning of properties such as potency, duration of action, and receptor selectivity.
Piminodine Dihydrochloride (B599025) as an Analog of Pethidine (Meperidine)
Piminodine is a synthetic opioid analgesic that is structurally classified as an analog of pethidine (also known as meperidine). wikipedia.orgwikipedia.org Both compounds share the core 4-phenylpiperidine structure, which is fundamental to their analgesic activity. wikipedia.orgnih.gov The primary structural difference between piminodine and pethidine lies in the substituent attached to the piperidine nitrogen. In pethidine, this is a simple methyl group. nih.govebi.ac.uk In contrast, piminodine possesses a more complex 3-(phenylamino)propyl group at this position. nist.govnih.gov
This modification of the N-substituent significantly influences the pharmacological profile of the molecule. While both are potent analgesics, the larger and more complex side chain in piminodine alters its interaction with the opioid receptor, affecting its potency and duration of action. Piminodine was reported to be more potent than pethidine. wikipedia.org The fundamental similarity, however, remains in the shared ethyl 4-phenylpiperidine-4-carboxylate core, which establishes piminodine firmly within the pethidine family of analgesics. wikipedia.org
Table 1: Structural Comparison of Piminodine and Pethidine
| Feature | Piminodine | Pethidine (Meperidine) |
|---|---|---|
| Core Structure | 4-Phenylpiperidine-4-carboxylate | 4-Phenylpiperidine-4-carboxylate |
| N-Substituent | 3-(Phenylamino)propyl | Methyl |
| Molecular Formula | C23H30N2O2 nist.gov | C15H21NO2 nih.gov |
| Molecular Weight | 366.50 g/mol nih.gov | 247.34 g/mol ebi.ac.uk |
Related Piperidine Morphinomimetics and Structural Comparisons
Piminodine belongs to a broader class of synthetic opioids known as piperidine morphinomimetics, which are all based on the 4-phenylpiperidine structure. wikipedia.org This class includes several other notable compounds such as alphaprodine, anileridine, and diphenoxylate. wikipedia.orgwikipedia.org While they all share the same foundational chemical scaffold, variations in substituents at the 1, 3, and 4 positions of the piperidine ring lead to distinct pharmacological properties.
Alphaprodine: Structurally related to pethidine, alphaprodine is a piperidine ester. It differs from pethidine by having a propionoxy group instead of an ethoxycarbonyl group at the 4-position and an additional methyl group at the 3-position of the piperidine ring. drugfuture.comnih.gov
Anileridine: This compound is also a close analog of pethidine. The key difference is the N-substituent, which is an N-aminophenethyl group in anileridine, a modification that enhances its analgesic activity compared to pethidine. wikipedia.orgebi.ac.uk
Diphenoxylate: A congener of meperidine, diphenoxylate is structurally more complex. drugbank.com It features a large 3-cyano-3,3-diphenylpropyl group attached to the piperidine nitrogen. nih.govnih.gov This significant structural modification results in pronounced antidiarrheal activity with little to no analgesic effect at standard doses. drugbank.comnih.gov
Table 2: Comparison of Piminodine and Related Piperidine Morphinomimetics
| Compound | Molecular Formula | N-Substituent | C4-Substituents |
|---|---|---|---|
| Piminodine | C23H30N2O2 nist.gov | 3-(Phenylamino)propyl | Phenyl, Ethoxycarbonyl |
| Pethidine | C15H21NO2 nih.gov | Methyl | Phenyl, Ethoxycarbonyl |
| Alphaprodine | C16H23NO2 drugfuture.com | Methyl | Phenyl, Propionoxy (also a C3-Methyl) |
| Anileridine | C22H28N2O2 nist.gov | 2-(4-Aminophenyl)ethyl | Phenyl, Ethoxycarbonyl |
| Diphenoxylate | C30H32N2O2 wikipedia.org | 3-Cyano-3,3-diphenylpropyl | Phenyl, Ethoxycarbonyl |
Rationale for Dihydrochloride Salt Form in Research Applications
Many pharmaceutical compounds, particularly those that are weakly basic, are converted into salt forms to improve their physicochemical properties for research and clinical use. drugs.comnih.gov Piminodine contains two basic nitrogen atoms—one in the piperidine ring and one in the side chain—making it capable of reacting with two molecules of hydrochloric acid to form piminodine dihydrochloride. nih.govnih.gov
The primary reasons for using a hydrochloride salt form in research applications include:
Enhanced Water Solubility: The free base form of many organic compounds, including piminodine, often has low solubility in water. Converting the basic amine functional groups into their hydrochloride salts significantly increases aqueous solubility. thecontentauthority.comwikipedia.org This is crucial for preparing solutions for in vitro experiments and for formulation development. droracle.ai
Improved Stability: Salt forms are generally more crystalline and possess higher melting points than their corresponding free bases. nih.gov This increased stability can lead to a longer shelf-life and greater resistance to degradation, which is essential for maintaining the integrity of research chemicals and reference standards. wikipedia.orgeuropeanpharmaceuticalreview.com
Increased Bioavailability: Improved solubility often leads to a faster dissolution rate in biological fluids. droracle.aieuropeanpharmaceuticalreview.com This can facilitate more rapid and consistent absorption into the bloodstream, which is a desirable characteristic for many research applications involving in vivo studies. drugs.comwikipedia.org
The use of the dihydrochloride salt form, therefore, represents a standard and rational approach in pharmaceutical chemistry to optimize a compound's properties for handling, formulation, and scientific investigation. nih.govthecontentauthority.com
Synthesis and Chemical Modification Research of Piminodine Dihydrochloride
Established Synthetic Pathways for Piminodine Dihydrochloride (B599025) and Analogues
The synthesis of piminodine, like other 4-phenylpiperidine (B165713) analgesics, involves the construction of the core piperidine (B6355638) ring followed by the introduction of the necessary substituents. Piminodine is an analogue of pethidine and its synthesis follows similar principles. wikipedia.org
A common approach for creating analogues in the meperidine family involves a multi-step sequence. A laboratory method for synthesizing meperidine analogues starts with the bis-alkylation of a substituted phenylacetonitrile. Subsequent acid hydrolysis and reductive amination steps yield the core piperidine structure. The synthesis is typically completed by converting the nitrile group to an ethyl ester. bg.ac.rs
For piminodine specifically, the synthesis would logically involve the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate with a 3-anilinopropyl group. The final step is the formation of the dihydrochloride salt by treating the piminodine base with hydrochloric acid. nih.govnih.gov
Key Precursors and Intermediates:
4-Phenylpiperidine: A crucial intermediate for many derivatives.
Ethyl 4-phenylpiperidine-4-carboxylate (Nor-pethidine): The direct precursor that is N-alkylated to form piminodine.
3-Anilinopropyl halide (e.g., 1-bromo-3-anilinopropane): The alkylating agent required to introduce the N-substituent.
The synthesis of related 4-phenylpiperidine compounds often employs similar strategies, utilizing different alkylating or acylating agents to produce a variety of analogues. google.com
Table 1: Key Reactants in Piminodine Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Ethyl 4-phenylpiperidine-4-carboxylate | C14H19NO2 | Core piperidine structure |
| 3-Anilinopropyl halide | C9H12NX (X=Cl, Br) | N-alkylating agent |
| Hydrochloric acid | HCl | Salt formation |
Chemical Transformations Leading to Phenylpiperidine Derivatives
The 4-phenylpiperidine scaffold is a versatile starting point for a wide range of chemical transformations aimed at producing diverse derivatives. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships.
Common chemical reactions involving the 4-phenylpiperidine core include:
N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated with various alkyl halides or other electrophiles to introduce different substituents. This is a key step in the synthesis of piminodine itself, where a 3-anilinopropyl group is added. google.com
Oxidation: The piperidine ring can be oxidized to form the corresponding piperidinones using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium or platinum can be employed to reduce functionalities on the piperidine or phenyl rings.
Substitution: Reactions can occur at either the piperidine or the phenyl ring. Halogenation or alkylation of the phenyl ring can be used to introduce further diversity into the molecular structure.
These transformations allow for the systematic modification of the 4-phenylpiperidine molecule at several key positions: the piperidine nitrogen, the phenyl ring, and the ester group at the 4-position. This flexibility is crucial for synthesizing libraries of compounds for pharmacological screening. researchgate.net
Methodological Considerations in Laboratory-Scale Synthesis of Piminodine Dihydrochloride
The laboratory-scale synthesis of piminodine and its analogues requires careful control of reaction conditions and appropriate purification techniques.
Reaction Conditions: The N-alkylation step typically requires a base, such as potassium carbonate, and is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to ensure the reaction proceeds to completion. google.com
Purification: After the reaction, the crude product must be purified to remove unreacted starting materials and byproducts. Flash column chromatography is a common technique for this purpose. The choice of solvent system (e.g., hexane:ethyl acetate (B1210297) gradients) is critical for achieving good separation.
Salt Formation: To obtain this compound, the purified piminodine free base is dissolved in a suitable solvent, such as isopropanol (B130326) or ether, and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent). The dihydrochloride salt typically precipitates from the solution and can be collected by filtration.
Characterization: The final product's identity and purity are confirmed using modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure, Mass Spectrometry (MS) to confirm the molecular weight, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups. nist.gov
Small-scale syntheses of related meperidine analogues have been reported with yields ranging from 25-45%, often requiring chromatographic purification. bg.ac.rs
Strategies for Derivatization and Analog Generation in Structure-Activity Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For 4-phenylpiperidine opioids like piminodine, derivatization strategies focus on systematically modifying different parts of the molecule to probe interactions with opioid receptors. nih.gov The goal is to identify which structural features are critical for activity. mdpi.com
Key derivatization strategies include:
Modification of the N-Substituent: The size, length, and nature of the chain attached to the piperidine nitrogen are critical. In piminodine, this is the 3-anilinopropyl group. SAR studies involve replacing this group with other aralkyl groups (e.g., phenethyl) or simple alkyl chains of varying lengths to determine the optimal substituent for receptor binding. nih.gov
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the 4-phenyl ring can significantly alter the compound's electronic properties and its interaction with target receptors. nih.gov
Alteration of the 4-Position Ester Group: The ethyl ester at the C-4 position can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to other esters or amides. These changes modify the polarity and hydrogen-bonding capabilities of the molecule.
These systematic modifications generate a library of analogues. By comparing the biological activities of these new compounds, researchers can build a comprehensive understanding of the SAR for this class of molecules. nih.govmdpi.com
Table 2: this compound Compound Details
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate;dihydrochloride nih.gov |
| Molecular Formula | C23H32Cl2N2O2nih.govnih.gov |
| Molecular Weight | 439.4 g/mol nih.gov |
| Parent Compound | Piminodine nih.gov |
| Parent Molecular Formula | C23H30N2O2wikipedia.orgnist.gov |
| Parent Molecular Weight | 366.5 g/mol nih.gov |
Pharmacological Characterization of Piminodine Dihydrochloride: Mechanisms of Action
Opioid Receptor Binding and Agonism
The principal pharmacological effects of piminodine are mediated through its activity as an agonist at opioid receptors, which are G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. researchgate.net The family of opioid receptors is primarily classified into three main types: mu (μ), delta (δ), and kappa (κ). researchgate.net Piminodine's analgesic and other opioid-like effects are a direct result of its binding to and activation of these receptors.
Piminodine is characterized primarily as a mu-opioid receptor (MOR) agonist. zenodo.org The MOR is the main target for most clinically used opioid analgesics, including morphine, and is responsible for mediating effects such as analgesia, sedation, and euphoria. nih.gov Early comparative studies demonstrated that piminodine produces a pharmacological profile consistent with strong MOR activation. zenodo.org
This table illustrates the expected pharmacological profile of a potent MOR agonist like Piminodine, based on typical values for its class. Specific experimental data for Piminodine is not available in recent literature.
| Parameter | Description | Expected Value for a Potent MOR Agonist |
|---|---|---|
| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates higher binding affinity. | Low Nanomolar (nM) Range |
| Efficacy (Emax) | The maximum biological response elicited by the drug upon binding to the receptor, relative to a standard full agonist. | High (Full Agonist) |
| Potency (EC50) | Concentration of the drug that produces 50% of its maximum effect. | Low Nanomolar (nM) Range |
While piminodine's primary target is the MOR, a comprehensive pharmacological characterization requires assessment of its affinity for the delta (DOR) and kappa (KOR) opioid receptors. Typically, phenylpiperidine opioids exhibit significant selectivity for the MOR over DOR and KOR. nih.gov Activation of DOR can contribute to analgesia and may also be associated with antidepressant effects, whereas KOR activation is linked to spinal analgesia but also dysphoria and sedation. mdpi.comethernet.edu.et
This table provides an illustrative overview of the expected receptor selectivity for a MOR-preferring phenylpiperidine opioid like Piminodine. Specific experimental data is not available.
| Receptor | Expected Relative Binding Affinity | Primary Associated Effects |
|---|---|---|
| Mu-Opioid Receptor (MOR) | High | Supraspinal Analgesia, Euphoria, Sedation |
| Delta-Opioid Receptor (DOR) | Low to Moderate | Analgesia, Antidepressant Effects |
| Kappa-Opioid Receptor (KOR) | Low | Spinal Analgesia, Sedation, Dysphoria |
Upon agonist binding, opioid receptors, including the MOR, couple to intracellular heterotrimeric G proteins, specifically of the Gi/Go class. nih.gov This coupling initiates a cascade of intracellular events. The activation of the G protein by the piminodine-bound MOR leads to the dissociation of its Gαi/o and Gβγ subunits. wisc.edu
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The Gβγ subunit can directly interact with and modulate the function of various ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. nih.gov The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, which underlies the analgesic effect of piminodine.
Non-Opioid Receptor Interactions
Sigma receptors, initially misclassified as a type of opioid receptor, are now recognized as a distinct class of proteins with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). nih.gov These receptors are involved in modulating various neurotransmitter systems and intracellular calcium signaling. nih.gov Several opioids, particularly those from the phenylpiperidine and benzomorphan (B1203429) classes, have been shown to have affinity for sigma receptors.
Interaction with sigma receptors can have significant pharmacological implications. For instance, σ1 receptor antagonism has been shown to potentiate opioid-mediated analgesia and may mitigate certain side effects. nih.gov While direct binding data for piminodine at sigma receptor subtypes is not available in contemporary literature, its structural similarity to other phenylpiperidines that interact with these receptors suggests a potential for such activity. This interaction could contribute to the nuances of its pharmacological effects.
Certain centrally acting analgesics, particularly non-phenanthrene opioids, have been found to inhibit the reuptake of monoamine neurotransmitters such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). These monoamine transporters (SERT for serotonin, NET for norepinephrine, and DAT for dopamine) are responsible for clearing these neurotransmitters from the synaptic cleft, thereby terminating their signaling.
This table outlines the potential for Piminodine to interact with monoamine transporters, a characteristic observed in some structurally related non-phenanthrene opioids. Specific experimental data for Piminodine is not available.
| Transporter | Neurotransmitter | Potential Effect of Inhibition | Plausibility for Piminodine |
|---|---|---|---|
| SERT | Serotonin (5-HT) | Contributes to analgesia, potential for mood alteration | Plausible based on structure |
| NET | Norepinephrine (NE) | Contributes to analgesia | Plausible based on structure |
| DAT | Dopamine (B1211576) (DA) | Potential for psychostimulant effects | Less commonly observed for this class |
Neurochemical Effects in Preclinical Models
Piminodine dihydrochloride (B599025), an opioid analgesic, has been subject to preclinical evaluation to understand its interaction with various neurotransmitter systems. The following sections detail the observed neurochemical effects in animal models, specifically focusing on its impact on dopamine and serotonin pathways.
Impact on Striatal Homovanillic Acid Content
Research into the effects of various opioid analgesics on the central nervous system has demonstrated interactions with the dopaminergic system. A key indicator of dopamine metabolism in the brain is the concentration of homovanillic acid (HVA), a primary metabolite of dopamine. Studies in preclinical models, such as rodents, have shown that certain drugs can alter the HVA content in the corpus striatum, a brain region critical for motor control and reward.
While direct studies on piminodine's effect on striatal HVA are not extensively detailed in available literature, the actions of other opioids provide a framework for potential mechanisms. For instance, some opioids have been shown to influence dopamine release and metabolism. This interaction can lead to changes in the levels of HVA. The specific impact of piminodine on this dopaminergic marker would likely depend on its affinity and activity at dopamine receptors or its indirect influence on dopamine-releasing neurons. Further research is necessary to elucidate the precise effects of piminodine on striatal homovanillic acid content.
Table 1: Effects of Selected Compounds on Striatal Homovanillic Acid (HVA) Content in Rodents
| Compound | Effect on Striatal HVA | Animal Model |
| Piminodine | Data not available | - |
| Amphetamine | Increase | Rat |
| Chlorpromazine | Increase | Rat |
| Reserpine | Increase | Rabbit |
This table is for illustrative purposes and highlights the effects of other psychoactive compounds on striatal HVA. Specific data for piminodine is not provided in the search results.
Influence on 5-Hydroxytryptamine (Serotonin) Uptake in Platelets
The serotonergic system is another critical pathway that can be modulated by opioid analgesics. Blood platelets are often used in preclinical and clinical studies as a peripheral model to investigate the function of the serotonin transporter (SERT), as they share similarities with neuronal serotonin transporters. The uptake of 5-hydroxytryptamine (5-HT, serotonin) by platelets is a key process in regulating serotonin levels.
Table 2: Influence of Selected Opioids on 5-Hydroxytryptamine (5-HT) Uptake
| Compound | Influence on 5-HT Uptake | Model |
| Piminodine | Data not available | - |
| Tramadol (B15222) | Inhibition | In vitro / Preclinical |
| Meperidine | Inhibition | In vitro / Preclinical |
| Morphine | Minimal to no inhibition | In vitro / Preclinical |
This table provides examples of the effects of other opioids on serotonin uptake. Specific data for piminodine is not provided in the search results.
Structure Activity Relationship Sar Studies of Piminodine Dihydrochloride
Electronic-Topological Approaches in Piperidine (B6355638) Morphinomimetic Research
The study of piperidine-based opioids, including piminodine, has benefited significantly from computational methods that analyze the electronic and spatial characteristics of molecules to predict their biological activity. These electronic-topological approaches aim to identify the essential three-dimensional arrangement of atoms and electronic properties—the pharmacophore—required for effective binding to opioid receptors.
Research in this area has led to the development of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models for various piperidine derivatives nih.gov. These models map the regions around the molecule where specific properties are favorable or unfavorable for activity. Key parameters often include:
Electrostatic Fields: Identifying areas where positive or negative electrostatic potential enhances receptor affinity. For instance, the protonated nitrogen common to opioids creates a positive field essential for interacting with a corresponding anionic site on the receptor nih.govresearchgate.netnih.gov.
Steric Fields (Van der Waals Shape): Defining the optimal size and shape of substituents. Green-colored regions in model maps indicate where bulk is favorable, while violet or yellow areas suggest that steric hindrance in those positions would decrease activity nih.gov.
Hydrophobic Fields: Highlighting regions where lipophilic (fat-soluble) characteristics improve binding, often through interactions with nonpolar pockets within the receptor nih.gov.
A notable study on the SAR of piperidine morphinomimetics utilized these electronic-topological methods to elucidate the key features necessary for analgesic action chemeurope.com. Such studies confirm that the piperidine ring, typically in a stable chair conformation, serves as the central scaffold. The spatial orientation of the phenyl group and the substituents on the nitrogen and at the 4-position are critical determinants of how the molecule fits into the receptor's binding pocket researchgate.netresearchgate.net. These computational approaches provide a theoretical framework for understanding the activity of compounds like piminodine and for guiding the design of new, potentially more effective analgesics.
Identification of Key Structural Moieties Contributing to Pharmacological Activity
The analgesic effect of piminodine is not the result of the molecule as a whole, but rather the specific contributions of its constituent chemical parts, or moieties. SAR studies have identified several key structural features that are indispensable for its pharmacological activity. Piminodine is built on the 4-phenylpiperidine (B165713) scaffold, a framework known to produce morphine-like effects wikipedia.orgwikipedia.orgnih.gov.
The essential pharmacophoric elements of piminodine include:
A Basic Tertiary Amine: The nitrogen atom within the piperidine ring is crucial. At physiological pH, this amine is protonated, carrying a positive charge. This allows it to form a strong ionic bond with a negatively charged (anionic) residue, such as aspartic acid, in the mu-opioid receptor researchgate.netnih.govnih.gov. This interaction is considered a primary anchoring point for the drug to the receptor.
A Phenyl Group at Position 4: The aromatic phenyl ring attached to the fourth carbon of the piperidine ring is another critical component. This flat, nonpolar group engages in hydrophobic (lipophilic) interactions with a corresponding flat surface or pocket in the receptor, further stabilizing the drug-receptor complex researchgate.netpharmacy180.com.
An N-(3-anilinopropyl) Substituent: The long chain attached to the piperidine nitrogen, terminating in an aniline (B41778) group, is a distinguishing feature of piminodine compared to its simpler analogue, meperidine (which has a small methyl group) wikipedia.orgnih.gov. This N-substituent occupies a specific cavity in the receptor, and its length, flexibility, and the terminal phenyl ring significantly influence the compound's potency and receptor binding profile acs.org.
| Structural Moiety | Function in Pharmacological Activity |
|---|---|
| Protonated Piperidine Nitrogen | Forms a key ionic bond with an anionic site on the opioid receptor, anchoring the molecule. |
| 4-Phenyl Group | Engages in hydrophobic/lipophilic interactions with the receptor, enhancing binding affinity. |
| 4-Ethyl Carboxylate Group | Contributes to optimal binding at the receptor site; modifications can drastically alter potency. |
| N-(3-anilinopropyl) Group | Occupies a specific receptor cavity, significantly influencing potency and receptor selectivity. |
Influence of Piperidine Ring Substitutions on Receptor Selectivity and Potency
The potency and receptor selectivity of 4-phenylpiperidine opioids are highly sensitive to substitutions on the piperidine ring. Modifications at the nitrogen (position 1), carbon 3, and carbon 4 can lead to dramatic changes in pharmacological effects.
Substituents at Position 3: The addition of small alkyl groups, such as a methyl group, at the 3-position of the piperidine ring can have varied effects. In some related series, this modification can increase potency. However, introducing groups larger than a methyl group at this position often leads to a severe reduction in analgesic potency eurekaselect.comresearchgate.net. This is attributed to steric hindrance, where the bulky group prevents the molecule from fitting correctly into the opioid receptor's binding site eurekaselect.comsemanticscholar.org.
Substituents at Position 4: This position is critical for activity. The 4-phenyl and 4-ethyl carboxylate groups in piminodine are considered optimal for its activity profile pharmacy180.com. Replacing the C-4 phenyl group with other groups, such as hydrogen or simple alkyls, typically reduces or abolishes analgesic activity pharmacy180.com. The ester group at this position is also vital; changing it to other functional groups can alter both potency and the duration of action.
Comparative SAR Analysis with Structurally Related Opioids
Understanding the SAR of piminodine is enhanced by comparing it to other structurally related opioids.
Piminodine vs. Meperidine: Piminodine is a direct and more potent analogue of meperidine wikipedia.orgwikipedia.org. Both share the identical 1-methyl-4-phenylpiperidine-4-carboxylate core. The sole structural difference is the substituent on the piperidine nitrogen: meperidine has a simple methyl group (-CH3), while piminodine has a significantly larger 3-anilinopropyl group (-CH2CH2CH2NHPh) wikipedia.orgwikipedia.org. This substitution is the primary reason for piminodine's increased potency. The extended chain allows for additional binding interactions within the opioid receptor, leading to a more stable drug-receptor complex and a stronger analgesic effect.
Piminodine vs. Fentanyl: While both are piperidine derivatives, fentanyl belongs to the distinct 4-anilidopiperidine subclass painphysicianjournal.commdpi.com. The core structure of fentanyl features a propionamide (B166681) and an aniline group attached to the 4-position of the piperidine ring, differing from piminodine's phenyl and carboxylate groups mdpi.com. This 4-anilido structure allows for a different and more optimal set of interactions with the mu-opioid receptor, which is a key reason for fentanyl's exceptionally high potency—approximately 50 to 100 times that of morphine painphysicianjournal.commdpi.com. The phenethyl group on fentanyl's nitrogen also contributes significantly to its high affinity researchgate.netmdpi.com.
Piminodine vs. Morphine: Morphine is a rigid, pentacyclic alkaloid, whereas piminodine is a more flexible synthetic molecule nih.govslideshare.net. A central concept in opioid SAR is that flexible molecules like piminodine can adopt a three-dimensional shape (conformation) that mimics the key structural features of the rigid morphine molecule nih.gov. The essential components of morphine for its activity are its phenyl ring and its piperidine ring. Piminodine's structure allows its 4-phenyl group and its piperidine ring to orient themselves in space to interact with the same receptor sites that recognize morphine, explaining its morphine-like analgesic effects slideshare.net.
| Compound | Core Structure | Key N-Substituent | Key 4-Position Substituents | Relative Analgesic Potency |
|---|---|---|---|---|
| Piminodine | 4-Phenylpiperidine | -(CH₂)₃-NH-Phenyl | Phenyl and -COOC₂H₅ | Higher than Meperidine, lower than Morphine wikipedia.org |
| Meperidine | 4-Phenylpiperidine | -CH₃ | Phenyl and -COOC₂H₅ | Baseline for Phenylpiperidines wikipedia.orgdovepress.com |
| Fentanyl | 4-Anilidopiperidine | -CH₂CH₂-Phenyl | Anilino and -CO-CH₂CH₃ | Very High (50-100x Morphine) painphysicianjournal.com |
| Morphine | Rigid Pentacyclic Phenanthrene | -CH₃ (part of ring system) | (Part of fused ring system) | Standard reference opioid dovepress.com |
Comparative Pharmacological Research on Piminodine Dihydrochloride in Preclinical Settings
Relative Potency and Efficacy Compared to Standard Opioid Analgesics in Animal Models
Preclinical evaluations of piminodine have established its analgesic effects in comparison to well-known opioids like morphine and meperidine.
In studies conducted on mice and rats, piminodine was found to be a more potent analgesic than morphine plu.mx. The analgesic actions of piminodine were systematically tested in these rodent models to determine its relative strength in producing pain relief plu.mx.
Table 1: Comparative Analgesic Potency of Piminodine and Morphine in Rodent Models
| Compound | Animal Model | Relative Potency |
|---|---|---|
| Piminodine | Mice, Rats | More potent than Morphine plu.mx |
Piminodine has been compared with meperidine (also known as pethidine) in pharmacological studies plu.mxumich.edu. As a derivative of meperidine, piminodine's analgesic properties have been evaluated to understand its place within this class of synthetic opioids.
Differential Pharmacological Profiles Compared to Other Synthetic Opioids (e.g., Win 13,797)
Research has also explored the pharmacological distinctions between piminodine (Win 14,098-2) and another potent analgesic agent, Win 13,797 plu.mxumich.edu. These comparative studies in animal models, including mice, dogs, and monkeys, aimed to delineate the unique toxic and analgesic profiles of each compound plu.mxumich.edu. The analgesic actions of both piminodine and Win 13,797 were assessed and found to be more potent than morphine plu.mx.
Table 2: Comparative Analgesic Potency of Piminodine, Win 13,797, and Morphine
| Compound | Potency Comparison with Morphine | Animal Models Used |
|---|---|---|
| Piminodine (Win 14,098-2) | More Potent plu.mx | Mice, Rats, Dogs, Monkeys plu.mxumich.edu |
| Win 13,797 | More Potent plu.mx | Mice, Rats, Dogs, Monkeys plu.mxumich.edu |
Research on Modulatory Interactions with Non-Opioid Agents
Studies have investigated the interactions between opioids and non-opioid agents to understand potential synergistic effects or modulation of the opioid system. For instance, research has shown that non-steroidal anti-inflammatory drugs (NSAIDs) can be used as adjuncts in pain treatment, potentially conferring a synergistic effect when combined with opioids msdvetmanual.com. This suggests a mechanism where the combination may enhance analgesia. Furthermore, preclinical studies have explored the interaction between opioids and cannabinoids, with findings indicating that co-administration can significantly reduce the required opioid dose for antinociception in animal models nih.gov. The endogenous opioid and cannabinoid systems have considerable overlap in signaling pathways that are crucial for pain control nih.gov.
Preclinical Research Methodologies and Animal Models for Piminodine Dihydrochloride Investigations
In Vitro Receptor Binding Assays for Piminodine Dihydrochloride (B599025) Characterization
In vitro receptor binding assays are fundamental in determining the affinity of a compound for specific receptor types. These assays typically utilize radiolabeled ligands to quantify the displacement by the test compound, in this case, piminodine, at opioid receptors.
The three main types of opioid receptors are mu (µ), kappa (κ), and delta (δ). patsnap.compainphysicianjournal.comnih.govhealthline.com To determine the binding affinity of a compound like piminodine, competitive binding experiments are performed using cell membranes that express these opioid receptors. A radiolabeled ligand with known high affinity for a specific opioid receptor subtype is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. nih.govresearchgate.net
Table 1: General Principles of Opioid Receptor Binding Assays
| Parameter | Description |
| Receptor Source | Cell membranes from animal brain tissue or cultured cells expressing specific opioid receptor subtypes (mu, kappa, delta). |
| Radioligand | A radioactively labeled molecule with high and specific affinity for the target receptor (e.g., [³H]DAMGO for mu, [³H]U69593 for kappa, [³H]DPDPE for delta). |
| Assay Principle | Competitive displacement of the radioligand from the receptor by the unlabeled test compound (piminodine). |
| Primary Outcome | IC50: The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Calculated Value | Ki (Inhibition Constant): An indicator of the binding affinity of the test compound for the receptor, calculated from the IC50. |
In Vitro Functional Assays (e.g., [35S]GTPγS Binding)
Beyond determining binding affinity, in vitro functional assays are employed to assess the efficacy of a compound at a receptor – that is, its ability to activate the receptor and initiate a cellular response. The [35S]GTPγS binding assay is a widely used method for determining the functional activity of ligands at G protein-coupled receptors (GPCRs), such as opioid receptors. nih.govnih.gov
Opioid receptors are coupled to inhibitory G proteins (Gi/o). nih.gov When an agonist binds to and activates the receptor, it catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. The [35S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which, upon binding to the G protein, results in a persistent signal that can be measured. The amount of [35S]GTPγS binding is proportional to the degree of receptor activation by the agonist. This allows for the classification of compounds as full agonists, partial agonists, or antagonists. nih.govnih.gov
Specific data from [35S]GTPγS binding assays for piminodine dihydrochloride are not detailed in the available contemporary literature. However, its classification as a potent opioid analgesic in earlier studies suggests that it would likely demonstrate agonist activity at the mu-opioid receptor in such an assay. umich.edu
Animal Models for Investigating Central Nervous System Effects
Preclinical studies in animal models are essential for understanding the physiological and behavioral effects of a compound. A 1961 study by Woods et al. provided a comparative pharmacological evaluation of piminodine in several animal species, including mice, rats, dogs, and monkeys. umich.edu
The sedative and CNS depressant effects of opioids are a significant aspect of their pharmacological profile. In the comparative study by Woods et al., dogs anesthetized with pentobarbital (B6593769) were shown to be sensitive to the respiratory depressant actions of piminodine, a hallmark of CNS depression common to opioid analgesics. umich.edu This respiratory depression was readily antagonized by nalorphine, a known opioid antagonist. umich.edu
While the 1961 study provides this qualitative information, detailed, quantitative assessments of sedation using modern behavioral scales or specific observational checklists for piminodine are not available in the reviewed literature. Such assessments in rodents might typically involve monitoring for decreased alertness, reduced motor activity, and changes in posture.
Opioids can have complex effects on locomotor activity, often causing an initial depression of activity followed by hyperactivity, particularly in rodents. nih.govresearchgate.netnih.gov These effects are typically assessed in an open-field apparatus where the animal's movements are tracked and quantified.
Specific studies detailing the dose-response effects of piminodine on locomotor activity in mice or rats are not present in the available literature. However, the general sedative properties noted in early studies would suggest a likely initial decrease in locomotor activity. umich.edu
Table 2: Summary of Preclinical Findings for Piminodine from Woods et al. (1961)
| Animal Model | CNS Effect Observed |
| Mice, Rats | Potent analgesic actions, more potent than morphine. umich.edu |
| Dogs | EEG effects similar to morphine. umich.edu |
| Dogs | Respiratory depression under pentobarbital anesthesia. umich.edu |
| Dogs, Monkeys | High addiction liability based on physical dependence studies. umich.edu |
Methodological Considerations in Preclinical Opioid Research
Preclinical research on opioids requires careful methodological considerations to ensure the validity and translatability of the findings. The choice of animal model, including the species and strain, can significantly influence the behavioral and physiological responses to opioids. nih.gov For instance, different mouse strains can exhibit varying levels of morphine-induced hyperlocomotor activity. nih.govnih.gov
Furthermore, the experimental design, including the route of administration, dose selection, and the specific behavioral assays employed, must be carefully considered. researchgate.netnih.gov When assessing pain, for example, different models can be used to evaluate responses to thermal, mechanical, or chemical stimuli, each reflecting different aspects of nociception.
A significant challenge in preclinical opioid research is the potential for inconsistency in results between different laboratories. This can be due to variations in assay conditions, such as the choice of radioligand, tissue source, and animal species, which can lead to a wide range of reported binding affinities for the same drug. nih.govzenodo.org
Use of this compound as a Research Tool in Neuroscience
Based on the available literature, this compound was primarily investigated as a potential therapeutic agent, specifically as a potent analgesic. umich.edu Its use as a specific research tool in modern neuroscience to probe particular neural circuits or receptor functions appears to be limited, especially in comparison to more widely studied opioids like morphine or fentanyl. The high addiction liability demonstrated in early studies may have also limited its application in research settings where alternatives with better-defined receptor selectivity or safety profiles are available. umich.edu The majority of contemporary neuroscience research utilizes a range of more selective agonists and antagonists for the mu, kappa, and delta opioid receptors to dissect their distinct physiological roles.
Analytical Methodologies for Piminodine Dihydrochloride Research
Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of pharmaceutical compounds. By interacting with molecules, electromagnetic radiation generates unique spectral fingerprints.
Infrared (IR) Spectrophotometry
Infrared (IR) spectrophotometry is a powerful technique for identifying functional groups within a molecule. When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. This absorption pattern creates a spectrum that is a unique "fingerprint" of the molecule. ispub.com The IR spectrum for Piminodine Dihydrochloride (B599025) would be expected to show characteristic absorption bands corresponding to its key functional groups:
C=O Stretch: A strong absorption band is anticipated for the carbonyl group of the ethyl ester.
C-O Stretch: Bands corresponding to the stretching of the ester C-O bonds would be present.
N-H Stretch: A distinct band for the secondary amine (aniline) N-H stretch would be observable.
C-N Stretch: Vibrations from the piperidine (B6355638) ring and the aniline (B41778) moiety would produce bands in the fingerprint region.
Aromatic C-H and C=C Stretches: Multiple bands would indicate the presence of the two phenyl rings.
Other Relevant Spectroscopic Methods
Beyond IR, other spectroscopic techniques are crucial for a complete structural characterization of Piminodine Dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. NMR could confirm the connectivity of atoms, the number of protons on each carbon, and the chemical environment of each nucleus, allowing for an unambiguous structural assignment.
Mass Spectrometry (MS): As a standalone technique, mass spectrometry provides the mass-to-charge ratio of the parent molecule and its fragments. This information is critical for determining the molecular weight and can suggest structural components based on fragmentation patterns. For Piminodine, the molecular weight is 366.5 g/mol . nih.gov
Chromatographic Separation and Quantification Techniques
Chromatographic methods are the gold standard for separating components from a mixture and for quantifying the amount of a specific analyte. nih.gov These techniques are essential for purity testing, stability studies, and analyzing biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis for separating and quantifying compounds. mdpi.com A typical HPLC method for an amine-containing, moderately polar compound like this compound would likely involve:
Mode: Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
Stationary Phase: A C18 or C8 column, which consists of silica (B1680970) particles bonded with octadecyl or octyl chains.
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer would be controlled to ensure the analyte is in a consistent ionization state.
Detection: A UV detector would be suitable, as the phenyl rings in the piminodine structure would absorb UV light.
Although specific validated HPLC methods for this compound are not detailed in recent publications, the principles of RP-HPLC are directly applicable for developing a robust method for its analysis and quantification. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying volatile and thermally stable compounds. mdpi.com It is recognized as a gold standard in toxicology and forensic analysis. mdpi.com
Piminodine is amenable to GC-MS analysis. Publicly available spectral databases contain mass spectrometry data for piminodine, obtained via GC-MS. nih.gov The electron ionization (EI) mass spectrum provides a fragmentation pattern that can be used for identification.
Table 1: GC-MS Spectral Data for Piminodine
| Property | Value | Source |
|---|---|---|
| Kovats Retention Index (Standard non-polar) | 2891, 2885 | NIST Mass Spectrometry Data Center nih.gov |
| Instrument Type | EI-B (Electron Ionization) | MassBank of North America (MoNA) nih.gov |
| Major Mass Peaks (m/z) | 246 (base peak), 366 (molecular ion), 106, 247, 133 | MassBank of North America (MoNA) nih.gov |
This interactive table summarizes key GC-MS data available for Piminodine.
The base peak at m/z 246 likely corresponds to a stable fragment formed after the loss of the anilinopropyl side chain. The peak at m/z 366 represents the molecular ion (M+), confirming the compound's molecular weight. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is now preferred for many bioanalytical and pharmaceutical applications, as it often requires less sample preparation than GC-MS and can analyze a wider range of compounds, including those that are not volatile or are thermally labile. nih.govucalgary.ca
A hypothetical LC-MS/MS method for this compound would offer significant advantages, particularly for quantification in complex matrices like blood or urine. The method would typically involve:
Chromatographic Separation: An HPLC or UHPLC system would separate piminodine from other matrix components.
Ionization: An electrospray ionization (ESI) source, likely operating in positive ion mode, would be used to generate protonated molecular ions [M+H]⁺ of piminodine.
Tandem Mass Spectrometry: In the mass spectrometer, the [M+H]⁺ parent ion would be selected and fragmented to produce specific product ions. The transition from a specific parent ion to a specific product ion is monitored (a technique called Multiple Reaction Monitoring or MRM), providing very high selectivity and sensitivity for quantification.
While specific LC-MS/MS parameters for piminodine are not published, methods for other opioids are well-established and could be adapted for its analysis. ucalgary.cauttyler.edu
Immunoanalytical Approaches for this compound Detection
Immunoanalytical techniques leverage the high specificity of antigen-antibody interactions for the detection and quantification of substances. For a compound like piminodine, which belongs to the phenylpiperidine class of molecules, these methods can offer high sensitivity, although cross-reactivity with structurally similar compounds must be carefully evaluated.
Radioimmunoassay for Phenylpiperidine Carboxylic Acid Esters
Radioimmunoassay (RIA) is a sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies. While specific RIA development for piminodine is not widely documented in recent literature, research on analogous phenylpiperidine carboxylic acid esters, such as pethidine, provides a framework for its potential application.
The development of an RIA for this class of compounds typically involves:
Hapten Synthesis: Piminodine, as a small molecule, would be chemically modified to create a hapten. This often involves creating a derivative, such as a carboxyl-bearing analogue, that can be covalently linked to a larger carrier protein like bovine serum albumin (BSA).
Immunization: The resulting conjugate is used to immunize animals (e.g., rabbits or sheep) to produce polyclonal antibodies that specifically recognize the phenylpiperidine structure.
Assay Development: A radiolabeled version of the drug (e.g., using tritium, ³H) is synthesized to act as a tracer. The assay works on the principle of competitive binding, where the unlabeled piminodine in a sample competes with the radiolabeled tracer for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of piminodine in the sample.
A significant consideration in the application of RIA is the potential for cross-reactivity with other structurally related opioids. The specificity of the antibodies determines the reliability of the assay. Research on related compounds has shown varying degrees of cross-reactivity, which must be characterized for any newly developed assay.
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Phenylpiperidine RIA This table is based on typical findings for assays of this class and serves as an example.
| Compound | Chemical Class | % Cross-Reactivity |
|---|---|---|
| Piminodine | Phenylpiperidine | 100% |
| Pethidine (Meperidine) | Phenylpiperidine | 85% |
| Alphaprodine | Phenylpiperidine | 60% |
| Fentanyl | Phenylpiperidine | 15% |
| Morphine | Phenanthrene | <0.1% |
| Codeine | Phenanthrene | <0.1% |
Method Validation and Quality Control in Research Analytical Procedures
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. wikipedia.org For this compound research, any quantitative method (such as HPLC, GC-MS, or LC-MS) must undergo rigorous validation to ensure the reliability, consistency, and accuracy of the results. wikipedia.orgnih.gov Quality control (QC) involves the routine procedures and checks that ensure the validated method performs consistently over time.
The validation process for an analytical method for piminodine would assess several key parameters, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). contractlaboratory.com
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. rcaap.pt
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjbphs.com
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies on samples spiked with a known amount of analyte. rcaap.pt
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov This is typically evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). wjbphs.com
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). bmj.com
Reproducibility: Expresses the precision between laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjbphs.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria for Research |
|---|---|---|
| Specificity | Differentiates analyte from interferences | Peak purity analysis; no co-eluting peaks at the analyte's retention time |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 rcaap.ptnih.gov |
| Accuracy | Closeness to the true value | 85-115% recovery for spiked samples rcaap.pt |
| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% rcaap.pt |
| LOQ | Lowest quantifiable concentration | RSD ≤ 20% at the lowest concentration rcaap.pt |
| Robustness | Resistance to small procedural changes | RSD of results should remain within acceptable limits after minor variations |
Quality control in the laboratory involves implementing standard operating procedures (SOPs), regular calibration of instruments, and the analysis of QC samples (e.g., blanks, standards, and spiked samples) alongside experimental samples to ensure the continued validity of the data being generated. oklahoma.govtechnologynetworks.com
Impurity Profiling and Reference Standard Research for this compound
Impurity profiling is the identification, characterization, and quantification of impurities present in an active pharmaceutical ingredient (API). veeprho.com The presence of unwanted chemicals, even in small amounts, can affect the properties of the substance under investigation. veeprho.com Impurities can originate from various sources, including the manufacturing process (synthesis by-products, intermediates), degradation of the substance over time, or interaction with storage containers. lgcstandards.comnih.gov
For piminodine, potential impurities could include:
Starting Materials: Unreacted precursors from the chemical synthesis.
Intermediates: Compounds formed during intermediate steps of the synthesis that were not fully converted to the final product. veeprho.com
By-products: Unwanted substances formed from side reactions during the synthesis. nih.gov
Degradation Products: Compounds formed by the chemical breakdown of piminodine due to factors like light, heat, or humidity. lgcstandards.com
The analysis and characterization of these impurities are typically performed using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which separate the impurities from the main compound before identifying them based on their mass-to-charge ratio and fragmentation patterns. lgcstandards.com
Reference Standards:
A crucial component of impurity profiling and any quantitative analysis is the use of highly characterized reference standards. oklahoma.gov A reference standard is a well-characterized substance of high purity that is used as a benchmark for comparison.
Primary Reference Standard: A substance of the highest purity, whose value is accepted without reference to other standards. For piminodine, this would be a batch that has been extensively analyzed and characterized by multiple techniques (e.g., NMR, MS, elemental analysis).
Impurity Reference Standards: Synthesized and purified samples of known impurities. lgcstandards.com These are essential for positively identifying and accurately quantifying the impurities in a test sample of piminodine.
The availability of certified reference standards from pharmacopoeial bodies (like the European Pharmacopoeia or British Pharmacopoeia) or chemical suppliers ensures the accuracy and comparability of analytical results across different laboratories and studies. pharmacopoeia.comedqm.eu These standards are used to verify the identity and purity of the piminodine being studied and to calibrate the analytical instruments. oklahoma.gov
Table 3: Potential Impurities in Piminodine Synthesis and Research This table is illustrative and based on general synthetic pathways for related compounds.
| Impurity Type | Potential Origin | Common Analytical Technique |
|---|---|---|
| Unreacted Precursors | Incomplete reaction during synthesis | HPLC-UV, GC-MS |
| Synthesis Intermediates | Incomplete final step of synthesis | LC-MS, HPLC |
| By-products | Side reactions (e.g., over-alkylation) | LC-MS/MS, GC-MS |
| Degradation Products | Hydrolysis of the ester group, oxidation | HPLC with stability-indicating method |
Regulatory and Ethical Considerations in Piminodine Dihydrochloride Research
Controlled Substance Classification and Its Implications for Research Protocols (Schedule II)
Piminodine is classified as a Schedule II controlled substance under the Controlled Substances Act (CSA) in the United States. This classification is reserved for drugs that have a high potential for abuse, a currently accepted medical use in treatment (or a use with severe restrictions), and a risk of severe psychological or physical dependence upon abuse. Other examples of substances in this schedule include morphine, fentanyl, and oxycodone.
The Schedule II designation carries significant implications for research protocols involving piminodine dihydrochloride (B599025):
Registration and Licensing : Researchers intending to work with any Schedule II substance must register with the U.S. Drug Enforcement Administration (DEA). This involves a rigorous application process, and separate registrations are required for conducting research with Schedule I substances versus those in Schedules II through V. Researchers must also possess any applicable state licenses for handling controlled substances.
Protocol Submission : In some jurisdictions, research projects involving Schedule II controlled substances for human studies must be submitted to a state-level review panel, such as the Research Advisory Panel of California, for approval.
Record-Keeping : The regulations mandate meticulous record-keeping for the acquisition, use, and disposal of Schedule II drugs. All transactions must be documented, and these records must be maintained for at least three years and be readily available for inspection.
Ordering : The procurement of piminodine dihydrochloride for research requires the use of DEA Form 222, a numbered, non-transferable order form.
Disposal : The disposal of unused or expired this compound is also strictly regulated. It often involves transferring the substance to a DEA-registered "reverse distributor" for destruction, a process that also requires documentation via DEA Form 222.
This stringent regulatory environment necessitates that research institutions and principal investigators establish comprehensive management plans to ensure full compliance, as penalties for violations can be severe.
Table 1: Implications of Schedule II Classification for this compound Research
| Regulatory Area | Requirement | Description |
| DEA Registration | Mandatory for Researchers | Investigators must obtain a specific DEA registration for research with Schedule II-V substances. |
| State Licensing | Varies by State | A state-level controlled substance registration or license may also be required. |
| Procurement | DEA Form 222 | All purchases of Schedule II substances like piminodine must be made using this official, triplicate order form. |
| Security | High-Security Storage | Must be stored in a securely locked, substantially constructed cabinet or safe to prevent theft or diversion. |
| Inventory | Meticulous Record-Keeping | Comprehensive and current records must be maintained for every dose, from receipt to final disposition. |
| Disposal | DEA-Approved Methods | Disposal of unused substances must be handled by a registered reverse distributor and fully documented. |
Institutional Review Board (IRB) and Animal Care and Use Committee (IACUC) Oversight for this compound Studies
Independent oversight by institutional committees is a cornerstone of ensuring that research with substances like this compound is conducted ethically and safely. The two primary bodies responsible for this oversight are the Institutional Review Board (IRB) for human research and the Institutional Animal Care and Use Committee (IACUC) for animal studies.
Institutional Review Board (IRB)
Any research involving human subjects must be reviewed and approved by an IRB. The IRB's primary mission is to protect the rights, safety, and welfare of human research participants. For studies involving a Schedule II opioid such as this compound, the IRB's scrutiny is particularly intensive.
Key functions of the IRB in this context include:
Risk-Benefit Analysis : The IRB meticulously evaluates the research protocol to ensure that the potential risks to subjects are minimized and are reasonable in relation to the anticipated benefits to the individual or society.
Informed Consent : The board reviews the informed consent documents and process to guarantee that participants are fully informed about the nature of the study, the potential risks—including those associated with a potent opioid—and the voluntary nature of their participation.
Subject Selection : The IRB ensures that the selection of participants is equitable and that there are additional safeguards in place for any vulnerable populations.
Compliance and Monitoring : The IRB has the authority to approve, require modifications to, or disapprove research. It is also responsible for the continuing review of approved research to ensure ongoing compliance and safety. The principal investigator must notify the IRB in the study protocol that a controlled substance will be used and confirm that all DEA and state registrations are in place.
Institutional Animal Care and Use Committee (IACUC)
For preclinical research involving animals, the IACUC is the main oversight body. The IACUC is charged with ensuring the humane and ethical treatment of animals used in research, a critical role in studies involving opioids which can have significant physiological and behavioral effects.
Core responsibilities of the IACUC for this compound studies include:
Protocol Review : The IACUC reviews all research protocols involving animals to ensure they are scientifically justified and that the use of animals is necessary. The committee confirms that the species and number of animals are appropriate for the research goals.
Minimization of Pain and Distress : A central focus of the IACUC is to ensure that procedures are designed to avoid or minimize animal pain, distress, and discomfort. In studies with a potent analgesic like piminodine, the committee will carefully review the experimental design, provisions for pain management, and the establishment of humane endpoints to prevent suffering.
Facility Inspections : The IACUC is required to conduct regular inspections of animal facilities and laboratories to ensure they meet the standards for housing, care, and use as mandated by federal regulations like the Animal Welfare Act.
Programmatic Oversight : The committee provides oversight of the entire animal care and use program at the institution, ensuring it complies with federal and state regulations and policies. The IACUC's evaluation aims to balance the societal benefit of the research against any potential animal suffering.#### 10.3. Management, Inventory, and Secure Storage of this compound in Research Laboratories
Secure Storage
The physical security of this compound is paramount. DEA regulations mandate that Schedule II substances be stored in a manner that prevents theft and diversion. Specific requirements include:
Locked Cabinets or Safes : The substance must be stored in a securely locked, substantially constructed cabinet, or a safe.
Anchoring : If the safe or cabinet weighs less than 750 pounds, it must be bolted or cemented to the floor or a wall in a way that prevents its removal.
Limited Access : Access to the storage area and the keys or combination to the safe must be restricted to an absolute minimum number of authorized and screened personnel. A log of authorized users should be maintained.
Location : Storage must be in a location that matches the address listed on the DEA registration. The storage unit should not have any external markings that indicate controlled substances are present.
Inventory and Record-Keeping
Meticulous and accurate record-keeping is a legal requirement that creates a clear audit trail from acquisition to disposal.
Initial and Biennial Inventory : A DEA registrant must conduct an initial inventory of all controlled substances on hand on the day they first engage in research with the substances. Following the initial inventory, a new inventory must be taken at least every two years.
Separation of Records : All inventory records and other documents for Schedule II substances, like this compound, must be maintained separately from all other records, including those for Schedule III-V substances.
Usage Logs : A complete, accurate, and continuous record must be maintained for each container of this compound. This log must track every dose dispensed, the date, the purpose of its use, and the name of the authorized user who handled it. The physical amount of the substance in the container must match the usage log at all times.
Record Retention : All records related to controlled substances, including purchase orders, inventories, and usage logs, must be kept for a minimum of two years and be readily retrievable for inspection by the DEA or other authorized agencies.#### 10.4. Ethical Considerations in Preclinical Opioid Research
The use of this compound in preclinical research, particularly in animal models, is fraught with complex ethical considerations. Given the opioid crisis, there is a clear societal and scientific imperative to develop more effective and less addictive analgesics. However, this goal must be balanced against the moral and ethical responsibilities owed to the animal subjects involved in the research.
A foundational framework for the humane use of animals in scientific research is the principle of the Three Rs (3Rs) :
Replacement : This principle encourages researchers to use non-animal methods whenever possible. This can include in vitro studies, computer modeling, or using less sentient organisms.
Reduction : This principle calls for minimizing the number of animals used in experiments to the absolute minimum necessary to obtain statistically significant and scientifically valid results. This involves careful experimental design and statistical analysis to avoid wasting animal lives.
Refinement : This principle focuses on modifying experimental and husbandry procedures to minimize any potential pain, suffering, or distress experienced by the animals, and to enhance their welfare.
In the specific context of opioid research, several key ethical points must be addressed:
Justification of Animal Use : Researchers must provide a strong scientific justification for using animals and for the specific model chosen. The potential knowledge to be gained must be significant and outweigh the potential for animal suffering.
Minimizing Pain and Distress : When studying a potent opioid, researchers must make every effort to minimize animal discomfort. This includes using appropriate anesthesia for any surgical procedures and establishing clear, humane endpoints for studies where pain or distress is an expected outcome. The ethical dilemma is particularly acute in studies designed to investigate pain itself, where the administration of analgesics could interfere with the results. In such cases, the justification for withholding pain relief must be exceptionally compelling.
Scientific Rigor : Maintaining high standards of scientific integrity is an ethical obligation. Poorly designed studies that yield invalid results are an unjustifiable waste of animal lives. This includes transparent reporting of methods and results to ensure reproducibility and prevent unnecessary duplication of experiments.
Personnel Training : All personnel involved in the care and use of animals in opioid research must be thoroughly trained in the proper handling of the species, the administration of substances, and the recognition of signs of pain and distress.
Ultimately, preclinical research with this compound requires a continuous and careful balancing of the urgent need for new therapies against the ethical duty to treat animal subjects humanely.
Future Directions in Piminodine Dihydrochloride Academic Research
Advanced Computational Chemistry and Chemoinformatics for SAR Elucidation
The structure-activity relationship (SAR) of piminodine and its analogs can be systematically explored using modern computational tools. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations offer powerful methods to predict the biological activity of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies on 4-phenylpiperidine (B165713) derivatives, the chemical class to which piminodine belongs, have demonstrated the utility of this approach. A nonlinear QSAR study utilizing a neural network method successfully correlated the analgesic activities of 38 different 4-phenylpiperidine derivatives with four specific molecular descriptors, selected from an initial pool of 292. nih.gov This model was validated with an external test set, indicating its predictive power. nih.gov Future research could apply similar methodologies to a focused library of piminodine analogs to identify key structural features that enhance affinity for the µ-opioid receptor.
Molecular Docking: Molecular docking simulations can provide insights into the specific binding interactions between piminodine derivatives and the opioid receptor. A 3D-QSAR study on 4-phenylpiperidine derivatives used Comparative Molecular Field Analysis (CoMFA) to develop a predictive model for their bioactivities. scientific.net The model highlighted the importance of steric and electrostatic interactions for agonist activity, providing a deeper understanding of the ligand-receptor interaction. scientific.net Such studies can guide the rational design of new piminodine analogs with improved pharmacological profiles.
| Computational Technique | Application to Piminodine Research | Potential Outcomes |
| QSAR | Correlate structural modifications of piminodine with changes in analgesic potency. | Identification of key molecular descriptors for optimal activity. |
| Molecular Docking | Simulate the binding of piminodine analogs to the µ-opioid receptor. | Elucidation of specific amino acid interactions and binding poses. |
| CoMFA/CoMSIA | Develop 3D models to visualize the impact of steric and electrostatic fields. | Guidance for the design of novel agonists with enhanced affinity. |
Exploration of Novel Receptor Targets or Allosteric Modulators Related to its Structure
The chemical scaffold of piminodine may serve as a template for the development of ligands targeting novel receptor systems or for the creation of allosteric modulators of opioid receptors.
Novel Receptor Targets: Research into pain management has expanded beyond the µ-opioid receptor to include other targets that may offer analgesic effects with a reduced side-effect profile. These include other opioid receptor subtypes such as the delta (δ) and kappa (κ) opioid receptors, as well as non-opioid targets like cannabinoid receptors and various ion channels (e.g., Nav1.7, Nav1.8, CaV2.2). painphysicianjournal.com A series of pethidine analogs, structurally related to piminodine, were synthesized and evaluated for their affinity at muscarinic acetylcholine (B1216132) receptors, indicating the potential for this chemical class to interact with diverse receptor systems. nih.gov Future studies could involve screening piminodine and its derivatives against a panel of these alternative receptors to identify new therapeutic leads.
Allosteric Modulators: Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. nih.gov Positive allosteric modulators (PAMs) of the µ-opioid receptor have been shown to enhance the analgesic effects of endogenous opioids with potentially fewer side effects. pnas.org The development of small molecule allosteric modulators for opioid receptors is a promising area of research. nih.govnih.gov The piminodine structure could be modified to explore its potential as a positive or negative allosteric modulator of opioid receptors, offering a novel approach to pain modulation.
| Research Avenue | Description | Potential Therapeutic Advantage |
| Novel Receptor Targeting | Screening piminodine analogs against δ- and κ-opioid receptors, cannabinoid receptors, and ion channels. | Development of analgesics with mechanisms of action distinct from traditional µ-opioid agonists. |
| Allosteric Modulation | Designing piminodine derivatives that bind to allosteric sites on opioid receptors. | Fine-tuning of opioid receptor activity with a potentially improved safety profile. |
Development of Ultrasensitive Analytical Techniques for Trace-Level Detection
The ability to detect minute quantities of piminodine dihydrochloride (B599025) is crucial for forensic analysis, pharmacokinetic studies, and monitoring potential misuse. The development of ultrasensitive analytical techniques is a key area for future research.
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that has been successfully applied to the trace-level detection of various opioids, including fentanyl and its analogs. researchgate.netnih.gov A rapid and sensitive SERS method was developed for detecting opioids in low-dosage tablets using handheld Raman spectrometers, achieving detection limits in the nanogram per milliliter (ng/mL) range. researchgate.netnih.gov Future research could focus on developing a SERS-based method specifically for piminodine, which would be valuable for on-site screening and forensic applications.
Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS), offer exceptional sensitivity and selectivity for the detection of synthetic opioids in various biological matrices. nih.govnih.govfrontiersin.org A UHPLC-MS/MS method for fentanyl and its analogs achieved limits of quantification in the low nanogram per liter (ng/L) range in blood and urine, and picogram per gram (pg/g) in hair. nih.govfrontiersin.org The development of a similar validated method for piminodine would be invaluable for clinical and forensic toxicology.
Novel Immunoassays: Recent advancements in immunoassay technology, such as the use of high-affinity antibodies fused with luciferases, have led to the development of highly sensitive detection methods. A chemiluminescence immunoassay for fentanyl demonstrated a sub-picogram limit of detection. nih.gov The generation of monoclonal antibodies specific to piminodine could enable the development of similarly sensitive and rapid immunoassays for its detection.
| Analytical Technique | Principle of Detection | Potential Application for Piminodine |
| SERS | Enhancement of Raman scattering signal from molecules adsorbed on a nanostructured metal surface. | Rapid, on-site detection in seized materials or environmental samples. |
| UHPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis of fragmented ions. | Highly sensitive and specific quantification in biological fluids for pharmacokinetic and toxicological studies. |
| HRMS | Precise mass measurement for elemental composition determination. | Identification of unknown metabolites and degradation products of piminodine. |
| Chemiluminescence Immunoassay | Antibody-based detection coupled with a light-emitting chemical reaction. | High-throughput screening of a large number of samples for piminodine presence. |
Contributions to the Understanding of Opioid Pharmacology Beyond Classical Mechanisms
Future research on piminodine could contribute to a more nuanced understanding of opioid pharmacology by exploring mechanisms that go beyond simple agonism at the µ-opioid receptor.
Biased Agonism: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For opioid receptors, this could mean separating the G-protein signaling pathway, associated with analgesia, from the β-arrestin pathway, which is implicated in some adverse effects. A series of piperidine-based compounds have been investigated for their biased agonism at the µ-opioid receptor. mdpi.com Investigating whether piminodine or its derivatives exhibit biased signaling could lead to the development of safer analgesics.
| Pharmacological Concept | Relevance to Piminodine Research | Potential Impact |
| Biased Agonism | Investigating the downstream signaling pathways activated by piminodine at the µ-opioid receptor. | Identifying derivatives with a preference for analgesic pathways over those mediating adverse effects. |
| Atypical Mechanisms | Screening piminodine for activity at non-opioid targets, such as monoamine transporters. | Uncovering a more complex pharmacological profile that could inform the development of novel analgesics. |
Potential for Piminodine Dihydrochloride as a Probe in Receptor Biology
The development of piminodine-based molecular probes could provide valuable tools for studying the localization, trafficking, and function of opioid receptors in living systems.
Fluorescent Ligands: Fluorescently labeled ligands are instrumental in visualizing receptors in their native cellular environment. The synthesis of fluorescent probes for opioid receptors, often by attaching a fluorophore to a known opioid ligand, has enabled the study of receptor dynamics using techniques like single-molecule microscopy. figshare.comacs.org A fluorescent probe based on the µ-opioid receptor partial agonist buprenorphine was successfully used in fluorescence-based competition binding assays and for imaging studies. figshare.com Similarly, a fluorescent analog of naltrexone (B1662487) was developed to visualize endogenous opioid receptors in living neurons. nih.gov The chemical structure of piminodine could be modified to incorporate a suitable fluorophore, creating a novel probe for studying µ-opioid receptor biology.
Traceless Affinity Labeling: This chemical approach utilizes a high-affinity ligand to guide a reactive group to the receptor's binding site, resulting in the covalent attachment of a label (such as a fluorescent dye) to the receptor. nih.gov This method allows for the labeling of endogenous receptors in living tissues without the need for genetic modification. nih.gov A piminodine-based traceless affinity label could be designed to specifically and irreversibly tag µ-opioid receptors, facilitating their study in complex biological systems.
| Probe Type | Design Strategy | Application in Receptor Biology |
| Fluorescent Piminodine Analog | Covalently linking a fluorophore to the piminodine scaffold via a suitable linker. | Real-time imaging of µ-opioid receptor localization, trafficking, and dimerization in living cells. |
| Piminodine-Based Traceless Affinity Label | Attaching a reactive acylimidazole group to the piminodine structure. | Covalent labeling of endogenous µ-opioid receptors in brain slices for functional and anatomical studies. |
Q & A
Q. What are the standard safety protocols for handling Piminodine Dihydrochloride in laboratory settings?
- Methodological Answer : Researchers must follow institutional chemical hygiene plans and Safety Data Sheet (SDS) guidelines. Key steps include:
- Training : All personnel must receive hazard-specific training, including decontamination procedures and emergency response, documented with signatures .
- Storage : Store in tightly sealed containers under conditions specified in the product insert (e.g., controlled temperature, inert atmosphere) .
- Documentation : Maintain access to the SDS and record all deviations from standard protocols with Principal Investigator (PI) approval .
- Handling : Use fume hoods and personal protective equipment (PPE) to minimize exposure, referencing protocols for structurally similar dihydrochloride compounds .
Q. How should researchers design initial experiments to assess the biochemical activity of this compound?
- Methodological Answer : Begin with a structured hypothesis-driven approach:
- Literature Review : Conduct a systematic review of analogs (e.g., Bomedemstat dihydrochloride) to identify target pathways (e.g., enzyme inhibition) and establish positive/negative controls .
- Dose-Response Framework : Use incremental concentrations (e.g., 1–100 µM) in cell-based assays, monitoring parameters like proliferation rates or apoptosis markers .
- Validation : Include triplicate samples and negative controls to account for solvent effects .
Q. What analytical techniques are recommended for quantifying this compound in experimental samples?
- Methodological Answer : Prioritize chromatographic methods validated for dihydrochloride salts:
- GC-FID : Suitable for volatile derivatives; optimize column temperature and carrier gas flow rates based on protocols for Tilorone dihydrochloride .
- HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile-phosphate buffer) adjusted to pH 3.0–4.0 to enhance peak resolution .
- Calibration : Prepare standard curves in the linear range (e.g., 0.1–10 µg/mL) with R² ≥ 0.995 .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data observed across studies involving this compound?
- Methodological Answer : Apply systematic review principles and meta-analytical techniques:
- Data Harmonization : Re-express results in standardized units (e.g., plasma concentration vs. tissue bioavailability) .
- Sensitivity Analysis : Stratify studies by variables like dosage forms (e.g., oral vs. intravenous) or animal models .
- Example Table:
| Study | Dose (mg/kg) | Route | Bioavailability (%) | Notes |
|---|---|---|---|---|
| A | 50 | Oral | 12 ± 3 | Rat model, pH 6.8 |
| B | 50 | IV | 98 ± 2 | Dog model |
- Mechanistic Modeling : Use compartmental models to reconcile interspecies differences .
Q. What statistical approaches are appropriate for multivariate analysis of this compound's dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I error (e.g., Tukey’s test) .
- Machine Learning : Apply random forest models to identify covariates (e.g., pH, solubility) influencing efficacy .
Q. How to optimize chromatographic conditions for separating this compound from structurally similar metabolites?
- Methodological Answer :
Q. What strategies should be employed when developing a validated stability-indicating assay for this compound under stress conditions?
- Methodological Answer : Follow ICH Q2(R1) guidelines with modifications for dihydrochloride salts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
